Cas no 2228310-08-3 (2-3-chloro-4-(trifluoromethoxy)phenylprop-2-en-1-amine)
2-3-chloro-4-(trifluoromethoxy)phenylprop-2-en-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2228310-08-3
- EN300-1945153
- 2-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine
- 2-3-chloro-4-(trifluoromethoxy)phenylprop-2-en-1-amine
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- Inchi: 1S/C10H9ClF3NO/c1-6(5-15)7-2-3-9(8(11)4-7)16-10(12,13)14/h2-4H,1,5,15H2
- InChI Key: GGBPGLJGRITRKC-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C(=C)CN)OC(F)(F)F
Computed Properties
- Exact Mass: 251.0324761g/mol
- Monoisotopic Mass: 251.0324761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 35.2Ų
2-3-chloro-4-(trifluoromethoxy)phenylprop-2-en-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1945153-1g |
2-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
2228310-08-3 | 1g |
$1229.0 | 2023-09-17 | ||
| Enamine | EN300-1945153-5g |
2-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
2228310-08-3 | 5g |
$3562.0 | 2023-09-17 | ||
| Enamine | EN300-1945153-10g |
2-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
2228310-08-3 | 10g |
$5283.0 | 2023-09-17 | ||
| Enamine | EN300-1945153-0.05g |
2-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
2228310-08-3 | 0.05g |
$1032.0 | 2023-09-17 | ||
| Enamine | EN300-1945153-0.1g |
2-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
2228310-08-3 | 0.1g |
$1081.0 | 2023-09-17 | ||
| Enamine | EN300-1945153-0.25g |
2-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
2228310-08-3 | 0.25g |
$1131.0 | 2023-09-17 | ||
| Enamine | EN300-1945153-0.5g |
2-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
2228310-08-3 | 0.5g |
$1180.0 | 2023-09-17 | ||
| Enamine | EN300-1945153-1.0g |
2-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
2228310-08-3 | 1g |
$1229.0 | 2023-06-01 | ||
| Enamine | EN300-1945153-2.5g |
2-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
2228310-08-3 | 2.5g |
$2408.0 | 2023-09-17 | ||
| Enamine | EN300-1945153-5.0g |
2-[3-chloro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
2228310-08-3 | 5g |
$3562.0 | 2023-06-01 |
2-3-chloro-4-(trifluoromethoxy)phenylprop-2-en-1-amine Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 2-3-chloro-4-(trifluoromethoxy)phenylprop-2-en-1-amine
2-3-Chloro-4-(Trifluoromethoxy)Phenylprop-2-en-1-amine: A Comprehensive Overview
2-3-Chloro-4-(trifluoromethoxy)phenylprop-2-en-1-amine, also known by its CAS number 2228310-08-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a chlorinated aromatic ring with a trifluoromethoxy group and an aminoalkene moiety. The presence of these functional groups makes it a versatile molecule with potential applications in drug design, agrochemicals, and materials science.
The synthesis of 2-3-chloro-4-(trifluoromethoxy)phenylprop-2-en-1-amine involves a series of carefully designed reactions. Researchers have explored various methodologies to construct this compound, including nucleophilic aromatic substitution, coupling reactions, and enamine formation. Recent studies have focused on optimizing the reaction conditions to improve yield and purity, leveraging advancements in catalysis and green chemistry principles. For instance, the use of palladium catalysts in cross-coupling reactions has been shown to significantly enhance the efficiency of constructing the aromatic backbone of this molecule.
The structural features of CAS 2228310-08-3 make it an attractive candidate for biological studies. The chlorinated aromatic ring contributes to the molecule's lipophilicity, while the trifluoromethoxy group introduces electron-withdrawing effects that can modulate its reactivity and bioavailability. The aminoalkene moiety adds another layer of functionality, enabling interactions with biological targets such as enzymes and receptors. Recent research has highlighted its potential as a lead compound in the development of novel therapeutics for conditions such as cancer, inflammation, and infectious diseases.
In terms of applications, 2-chloro-N-(4-trifluoromethoxyphenyl)propenamide has been investigated for its role in agrochemicals. Its ability to inhibit key enzymes involved in plant growth regulation has positioned it as a promising candidate for herbicide development. Additionally, its photostability and thermal resistance make it a valuable component in advanced materials such as polymers and coatings.
The latest studies on this compound have delved into its pharmacokinetic properties. Researchers have employed cutting-edge techniques such as mass spectrometry and molecular docking to evaluate its absorption, distribution, metabolism, and excretion profiles. These insights are crucial for optimizing its bioavailability and minimizing potential toxicities. Furthermore, computational modeling has been used to predict its binding affinities to various drug targets, providing valuable guidance for medicinal chemists.
In conclusion, CAS 2228310-08-3, or 2-chloro-N-(4-trifluoromethoxyphenyl)propenamide, represents a multifaceted compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and biological studies, underscores its importance as a research tool and potential commercial product. As ongoing investigations continue to unravel its full potential, this compound is poised to make significant contributions to the fields of chemistry and pharmacology.
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